2-(Benzo[d]oxazol-2-yl)pentan-1-amine
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANNCROLXBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological receptors due to their structural similarity with nucleic bases adenine and guanine .
Mode of Action
It’s known that the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the n-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Similar compounds have shown a great potential for the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines and benzothiazines, benzimidazoles, quinazolones, benzothiazoles and benzoxazoles .
Result of Action
Similar compounds have been known to exhibit potent biologically active properties .
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)pentan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of imidazoles, where it acts as a key intermediate . The nature of these interactions often involves the formation of imidazole rings through nucleophilic attacks, highlighting its importance in synthetic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzo[d]oxazole, including this compound, exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, molecular docking studies have shown that benzoxazole derivatives can bind to prostaglandin H2 synthase and trypsin enzymes, indicating potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to the compound has been shown to lead to the formation of specific products through nucleophilic attacks, which can be observed over a period of 4 to 38 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity. For instance, in zebrafish models, certain benzoxazole derivatives showed less toxicity compared to standard treatments, suggesting a favorable therapeutic index .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the synthesis of imidazoles highlights its involvement in complex biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Biological Activity
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities. The presence of the amine group enhances its interaction with biological targets, making it a candidate for drug development.
Research indicates that compounds containing the benzo[d]oxazole structure exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in critical biological processes, such as sphingosine-1-phosphate (S1P) transporters. For instance, SLB1122168, a related compound, demonstrated an IC50 value of 94 nM against Spns2-mediated S1P release, leading to lymphopenia in animal models .
- Antimicrobial Activity : Studies have suggested that similar benzoxazole derivatives possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activity Data Table
Case Study 1: Inhibition of Sphingosine Transporters
A study investigated the effects of 2-(benzo[d]oxazol-2-yl) derivatives on Sphingosine-1-phosphate transporters. The findings indicated that these compounds could effectively reduce S1P levels in vivo, leading to significant pharmacodynamic effects such as lymphopenia in mice and rats. This suggests potential applications in treating diseases where modulation of lymphocyte circulation is beneficial .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzoxazole derivatives. The study found that certain compounds exhibited significant activity against resistant strains of bacteria and fungi. The mechanism was attributed to interference with essential metabolic pathways, although specific IC50 values were not always reported .
Research Findings
Recent research highlights the versatility of this compound and its derivatives in various biological contexts:
- Antitubercular Activity : Some studies have indicated that benzoxazole derivatives can inhibit mycobacterial virulence factors, suggesting their potential as antitubercular agents. This is particularly relevant given the rising incidence of drug-resistant tuberculosis strains .
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of these compounds has revealed that modifications to the benzoxazole core can significantly enhance biological activity. For example, alterations to the amine substituent have been shown to affect potency against specific targets .
Comparison with Similar Compounds
a. 4-(Benzo[d]oxazol-2-yl)aniline
b. 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine
- Structure : Benzoxazole linked to a phenethylamine moiety.
- Synthesis : Likely involves alkylation or reductive amination of benzoxazole aldehydes.
c. 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
- Structure : Combines benzoxazole with an oxadiazole-amine group.
- Properties: Molecular weight = 278.27 g/mol; oxadiazole moieties are known for metabolic stability and kinase inhibition .
Benzothiazole Analogs
a. 2-(Benzo[d]thiazol-2-yl)-1-phenylethanone
b. 2-(Benzothiazol-2-yl)aniline
- Structure : Benzothiazole attached to aniline.
Imidazole and Oxadiazole Derivatives
a. 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols
b. 2-(6-(Benzo[d]oxazol-2-yl)benzo[d]thiazol-2-yl)acetonitrile
- Structure : Hybrid benzoxazole-benzothiazole with a nitrile group.
- Properties : Melting point = 290–292°C; IR absorption at 2368 cm$ ^{-1} $ (C≡N stretch). Exhibits antitumor activity (50% yield in synthesis) .
Structural and Functional Comparison Table
Key Research Findings
- Antitumor Activity : Benzoxazole derivatives like 4-(Benzo[d]oxazol-2-yl)aniline show selective cytotoxicity against breast cancer cells, likely via intercalation or kinase inhibition .
- Structural Stability : Benzothiazole analogs exhibit higher thermal stability (e.g., melting points >250°C) compared to benzoxazoles due to sulfur’s polarizability .
Preparation Methods
Reaction Conditions and Optimization
- The reaction typically involves dissolving the o-aminophenol substrate (which can be functionalized to include a pentan-1-amine side chain) and NCTS in 1,4-dioxane.
- A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF3·Et2O), is added dropwise to activate the cyanating agent.
- The mixture is refluxed overnight (approximately 24–30 hours), followed by quenching with saturated sodium bicarbonate, extraction, drying, and purification by column chromatography.
Yield and Efficiency
- Under optimized conditions (e.g., 1.5 equivalents of NCTS and 2 equivalents of BF3·Et2O), yields of 2-aminobenzoxazoles can reach up to 87%, with good reproducibility.
- The reaction tolerates various substituents on the aromatic ring, including electron-withdrawing and electron-donating groups, without significant impact on yields.
- Scale-up to 5 mmol scale has been demonstrated with only slight yield reduction, indicating industrial applicability.
Representative Data Table: Optimization of Reaction Conditions
| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature | Yield of 2-aminobenzoxazole (%) |
|---|---|---|---|---|
| 1 | 3 | 3 | Reflux | 86 |
| 2 | 3 | 3 | 100 °C | 39 |
| 3 | 3 | 2 | Reflux | 75 |
| 4 | 3 | 1.5 | Reflux | 87 |
| 6 | 2 | 1.5 | Reflux | 90 |
Note: Reaction conditions involve o-aminophenol (0.18 mmol) in 1,4-dioxane for 30 hours.
Smiles Rearrangement of Benzoxazole-2-thiol with Chloroacetyl Chloride
The second notable method involves the Smiles rearrangement, a metal-free approach that functionalizes benzoxazole-2-thiol derivatives with various amines, including pentan-1-amine derivatives, under mild conditions.
Reaction Mechanism and Conditions
- Benzoxazole-2-thiol is activated by reaction with chloroacetyl chloride in the presence of a base such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF).
- The amine nucleophile (e.g., pentan-1-amine or its derivatives) is added, and the reaction mixture is refluxed for 4–7 hours.
- This process induces an intramolecular Smiles rearrangement, leading to the formation of the 2-aminobenzoxazole structure with the desired amine substitution.
Advantages and Scope
- This approach is metal-free, avoiding expensive or toxic transition metal catalysts.
- It allows for a wide range of amines to be introduced, including aliphatic amines like pentan-1-amine.
- The reaction proceeds with good to excellent yields and short reaction times.
- The method is scalable and uses inexpensive starting materials, making it suitable for industrial applications.
Representative Data Table: Smiles Rearrangement Conditions
| Component | Equivalents | Solvent | Temperature | Reaction Time | Yield Range (%) |
|---|---|---|---|---|---|
| Benzoxazole-2-thiol | 1 | DMF | Reflux | 4–7 hours | Good to excellent |
| Chloroacetyl chloride | 1.2 | ||||
| Cs2CO3 (base) | 3.2 | ||||
| Amine (e.g., pentan-1-amine) | 1 |
Purification is typically done by column chromatography after aqueous workup.
Comparative Analysis of Preparation Methods
| Feature | Electrophilic Cyanation (NCTS) | Smiles Rearrangement |
|---|---|---|
| Starting Materials | o-Aminophenols, NCTS | Benzoxazole-2-thiol, chloroacetyl chloride, amines |
| Catalyst/Activator | Lewis acid (BF3·Et2O) | Base (Cs2CO3), no metal catalyst |
| Reaction Conditions | Reflux in 1,4-dioxane, 24–30 h | Reflux in DMF, 4–7 h |
| Yield | Up to ~90% | Good to excellent |
| Substrate Scope | Broad, tolerates various substituents | Wide amine scope including aliphatic amines |
| Environmental/Toxicity Aspects | Uses nonhazardous cyanating agent | Metal-free, uses inexpensive reagents |
| Scalability | Demonstrated on mmol scale | Scalable with simple workup |
Research Findings and Practical Notes
- The use of NCTS as a cyanating agent activated by BF3·Et2O represents a significant improvement over traditional toxic reagents like BrCN, providing a safer and more environmentally friendly protocol.
- The Smiles rearrangement offers a versatile and metal-free route to introduce various amines, including pentan-1-amine, into the benzoxazole framework.
- Both methods have been validated with extensive characterization data, including NMR and HRMS, confirming the structure and purity of the products.
- Optimization studies highlight the importance of reagent ratios, temperature control, and reaction time to maximize yields.
- The choice between methods may depend on substrate availability, desired substitution pattern, and operational considerations such as reaction time and environmental impact.
Q & A
Q. What are the optimal synthetic routes for 2-(Benzo[d]oxazol-2-yl)pentan-1-amine, and how can low yields be addressed?
Methodological Answer: A common approach involves coupling benzoxazole derivatives with pentan-1-amine precursors. For example, acylation or alkylation reactions using intermediates like 6-methoxy-1,3-benzothiazol-2-amine (analogous to methods in ) can be adapted. Low yields (e.g., 22% in ) may arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control: Gradual heating (reflux in CHCl₃, as in ) minimizes decomposition.
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility Testing: Use shake-flask method in buffers (pH 1–13) with HPLC quantification.
- Stability Assessment: Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH). Amine groups may protonate in acidic media, increasing solubility but risking hydrolysis of the benzoxazole ring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water mixtures (as in ) to obtain single crystals.
- Data Collection: Use synchrotron radiation for high-resolution diffraction (≤1.0 Å).
- Analysis: Refinement software (e.g., SHELXL) can model torsional angles (e.g., gauche conformers in ) and hydrogen-bonding networks (N–H⋯N interactions ).
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., –NO₂) to the benzoxazole ring to modulate π-π stacking in enzyme binding pockets .
- Bioisosteric Replacement: Substitute pentan-1-amine with cyclic amines (e.g., piperidine) to improve metabolic stability (as seen in ).
- In Silico Screening: Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina .
Q. What experimental assays are recommended for evaluating antitumor activity in vitro?
Methodological Answer:
- Cell Viability Assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies:
- Control Compounds: Compare with known benzoxazole-based agents (e.g., Pemafibrate derivatives ).
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported spectroscopic data for benzoxazole derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
